molecular formula C11H14N2O B8483342 6-Cyclopropyl-2-(dimethylamino)nicotinaldehyde

6-Cyclopropyl-2-(dimethylamino)nicotinaldehyde

Cat. No.: B8483342
M. Wt: 190.24 g/mol
InChI Key: HWEDSILSSZYRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-2-(dimethylamino)nicotinaldehyde is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

6-cyclopropyl-2-(dimethylamino)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O/c1-13(2)11-9(7-14)5-6-10(12-11)8-3-4-8/h5-8H,3-4H2,1-2H3

InChI Key

HWEDSILSSZYRJF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC(=N1)C2CC2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-chloro-2-(dimethylamino)nicotinaldehyde (155 mg, 0.840 mmol), sodium carbonate (267 mg, 2.52 mmol), cyclopropylboronic acid (108 mg, 1.26 mmol) and palladium tetrakis(triphenylphosphine) (0) (48.5 mg, 0.0420 mmol) were diluted with toluene (2 mL) and water (200 μL). The reaction was purged with argon, sealed and heated to 90° C. After stirring for 4 hours, the reaction was cooled, loaded onto silica gel and eluted with 5% ethyl acetate/hexanes to 75% ethyl acetate/hexanes to yield 6-cyclopropyl-2-(dimethylamino)nicotinaldehyde (100 mg, 0.526 mmol, 62.6% yield).
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
267 mg
Type
reactant
Reaction Step One
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
200 μL
Type
solvent
Reaction Step One
Quantity
48.5 mg
Type
catalyst
Reaction Step One

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